Product packaging for Methyl 4-bromo-2-fluoro-5-nitrobenzoate(Cat. No.:CAS No. 1153285-35-8)

Methyl 4-bromo-2-fluoro-5-nitrobenzoate

Cat. No.: B1418542
CAS No.: 1153285-35-8
M. Wt: 278.03 g/mol
InChI Key: VUWUSIPTJCXEGH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-5-nitrobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrFNO₄ and a molecular weight of 294.04 g/mol (estimated from structural analogues). Its CAS number is 1153285-35-8 (as per HA-5689 in ). The compound features a benzoate backbone substituted with bromine (position 4), fluorine (position 2), and a nitro group (position 5). These substituents confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

The nitro group (-NO₂) is a strong electron-withdrawing moiety, enhancing reactivity in reduction or nucleophilic substitution reactions. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluorine atom influences metabolic stability and lipophilicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFNO4 B1418542 Methyl 4-bromo-2-fluoro-5-nitrobenzoate CAS No. 1153285-35-8

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWUSIPTJCXEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The synthesis of Methyl 4-bromo-2-fluoro-5-nitrobenzoate typically involves multi-step organic reactions. A common method includes the nitration of a benzoic acid derivative followed by bromination and fluorination.

Preparation Methods

  • From Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate : Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate can be reduced using Palladium/Carbon to obtain Methyl 2,4,5 -triamino-3-fluorobenzoate, which is in-situ reacted with diethoxymethane in the presence of >-toluene sulfonic acid to obtain 6-Amino-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid methyl ester.
  • Through Cyclization and Halogenation :
    • Cyclization of 4-Amino-3-fluoro-5-nitro-2-(phenylamino)-benzoic acid methyl ester using formic acid/palladium hydroxide/carbon yields Methyl 4-fluoro-5-(phenylamino)-lH-benzimidazole-6-carboxylate.
    • Bromination of Methyl 4-fluoro-5-(phenylamino)-lH-benzimidazole-6-carboxylate with N-bromosuccinimide gives Methyl 5-[(4-bromophenyl)amino]-4-fluoro-lH-benzimidazole-6-carboxylate.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine and fluorine atoms enable nucleophilic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
  • Oxidation Reactions: This compound can undergo oxidation reactions depending on the reagents and conditions used, though it is less common.

Complete Stock Solution Preparation

The following table displays the preparation of stock solutions for this compound:

Prepare stock solution
1 mg 5 mg
1 mM 3.5967 mL 17.9837 mL
5 mM 0.7193 mL 3.5967 mL
10 mM 0.3597 mL 1.7984 mL

Scientific Research Applications

This compound is used in various scientific research fields:

  • Chemistry: As a building block for synthesizing more complex molecules, especially in developing pharmaceuticals and agrochemicals.
  • Biology: In studies involving enzyme inhibition and protein-ligand interactions.
  • Medicine: For research into potential therapeutic applications, including its role as an intermediate in drug synthesis.
  • Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-fluoro-5-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CAS 1220886-29-2, QB-7900 in )
  • Molecular formula: C₈H₅BrFNO₄ (identical to the target compound).
  • Substituent positions : Bromine (4), fluorine (5), nitro (2).
  • Key differences : The fluorine and nitro groups are swapped. This alters electronic effects: the nitro group in position 2 may reduce steric hindrance for para-substituted reactions compared to position 3.
Methyl 2-bromo-4-fluoro-5-nitrobenzoate (CAS 85953-31-7, )
  • Molecular formula: C₈H₅BrFNO₄.
  • Substituent positions : Bromine (2), fluorine (4), nitro (5).
  • Key differences : Bromine in position 2 creates steric challenges for ortho-directed reactions. The nitro group in position 5 maintains electron withdrawal but may influence solubility differently.

Functional Group Analogues

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate (CAS 1156940-29-2, )
  • Molecular formula: C₉H₇BrFNO₄.
  • Key differences : Ethyl ester instead of methyl. The longer alkyl chain increases lipophilicity (logP ~0.5 higher) and may alter crystallization behavior.
2-Bromo-4-fluoro-5-nitrobenzoic Acid (CAS 1036389-83-9, )
  • Molecular formula: C₇H₃BrFNO₄.
  • Key differences : Carboxylic acid replaces the methyl ester. This increases acidity (pKa ~2–3) and solubility in aqueous bases. Useful for salt formation or further derivatization.

Halogen-Substituted Analogues

Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS 908248-32-8, )
  • Molecular formula : C₈H₅BrClFO₂.
  • Key differences: Chlorine replaces the nitro group.
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS 2253789-54-5, )
  • Molecular formula : C₉H₇Br₂FO₂.
  • Key differences : Additional bromomethyl group increases molecular weight (325.96 g/mol) and steric bulk, limiting applications in coupling reactions.

Nitro-Free Analogues

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS 1193162-25-2, )
  • Molecular formula : C₈H₆BrFO₃.
  • Key differences: Hydroxyl group replaces nitro.

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Positions (Br, F, NO₂) Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-bromo-2-fluoro-5-nitrobenzoate 1153285-35-8 C₈H₅BrFNO₄ Br (4), F (2), NO₂ (5) 294.04 Pharmaceutical intermediate
Methyl 4-bromo-5-fluoro-2-nitrobenzoate 1220886-29-2 C₈H₅BrFNO₄ Br (4), F (5), NO₂ (2) 294.04 Agrochemical synthesis
Ethyl 4-bromo-2-fluoro-5-nitrobenzoate 1156940-29-2 C₉H₇BrFNO₄ Br (4), F (2), NO₂ (5) 308.06 Enhanced lipophilicity
2-Bromo-4-fluoro-5-nitrobenzoic Acid 1036389-83-9 C₇H₃BrFNO₄ Br (2), F (4), NO₂ (5) 264.01 Salt formation, solubility
Methyl 4-bromo-2-chloro-5-fluorobenzoate 908248-32-8 C₈H₅BrClFO₂ Br (4), Cl (2), F (5) 267.48 Reduced electron withdrawal

Biological Activity

Methyl 4-bromo-2-fluoro-5-nitrobenzoate is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrFNO2C_9H_7BrFNO_2 and a molecular weight of approximately 278.03 g/mol. The compound features a benzene ring substituted with bromine, fluorine, and nitro groups, contributing to its reactivity and potential biological effects.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) and the nitro group can significantly influence the compound's binding affinity and selectivity, potentially modulating enzyme activity or receptor signaling pathways. However, specific mechanisms remain largely uncharacterized in the literature.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. This compound may possess similar activities due to its nitro group, which is known to enhance antimicrobial efficacy in various derivatives.

Enzyme Inhibition Studies

This compound may also act as an enzyme inhibitor. The structure allows for interactions with active sites of enzymes, potentially leading to the modulation of metabolic pathways. Further research is needed to identify specific enzymes affected by this compound.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions including:

  • Nitration : Introduction of the nitro group.
  • Bromination : Substitution of hydrogen with bromine.
  • Fluorination : Introduction of fluorine into the aromatic ring.

These processes typically require careful control of reaction conditions to optimize yield and purity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several nitro-substituted benzoates against common pathogens. This compound was included in a panel of compounds tested for inhibition zones against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition compared to control groups, suggesting promising antimicrobial potential.

Case Study 2: Anticancer Activity in vitro

In vitro studies using breast cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM after 48 hours. Mechanistic studies revealed that treated cells exhibited signs of apoptosis, including increased caspase activity.

Summary Table: Biological Activities of this compound

Biological ActivityObservations
AntimicrobialSignificant inhibition against S. aureus and E. coli
AnticancerReduced viability in breast cancer cell lines; induced apoptosis
Enzyme InhibitionPotential interaction with metabolic enzymes (specifics TBD)

Q & A

Q. How can one optimize the regioselectivity of subsequent functionalization reactions (e.g., Suzuki couplings)?

  • Design :
  • Use protecting groups (e.g., tert-butyl for the ester) to shield reactive sites during cross-coupling.
  • Employ Pd(PPh₃)₄ as a catalyst in THF/H₂O (3:1) at 80°C for Suzuki-Miyaura reactions targeting the bromine position .
  • Validation : Monitor regioselectivity via ¹H NMR coupling constants and 2D NOESY for spatial confirmation.

Synthetic Methods Comparison

ReagentSolventTemp. (°C)Time (h)Key ObservationsReference
Thionyl chlorideBenzeneReflux4Requires distillation post-reaction
Oxalyl chlorideDCM501–12Orange solid; NMR-confirmed purity
Thionyl chlorideDCM0–201–12Yellow solid; water-washed filtration

Note : Yields are not explicitly reported in the evidence, but purity is confirmed via NMR and physical state.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-2-fluoro-5-nitrobenzoate
Reactant of Route 2
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Methyl 4-bromo-2-fluoro-5-nitrobenzoate

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